Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate
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Overview
Description
Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate is a spiro compound characterized by its unique bicyclic structure, which includes both an oxygen and nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can lead to a variety of functionalized spiro compounds .
Scientific Research Applications
Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The spiro structure of the compound allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Another spiro compound with a similar structure but different ring sizes.
8-oxa-2-azaspiro[4.5]decane: A closely related compound with similar biological activities.
Uniqueness
Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-16-11(14)7-10-8-12(9-13-10)3-5-15-6-4-12/h10,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFGWZHSCPDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2(CCOCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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